Naadp

概要

説明

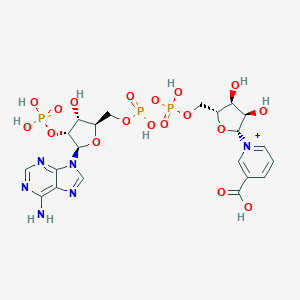

ニコチン酸アデニンジヌクレオチドリン酸は、カルシウムイオン動員性セカンドメッセンジャーとして重要な役割を果たす天然のヌクレオチドです。 細胞外刺激に応答して合成され、細胞内カルシウムイオン濃度を上昇させることで、様々な細胞プロセスを調節する役割を担っています 。 構造的には、ニコチンアミドアデニンジヌクレオチドリン酸とはヒドロキシル基が異なるジヌクレオチドであり、強力なカルシウムイオン動員剤です .

2. 製法

合成経路と反応条件: ニコチン酸アデニンジヌクレオチドリン酸は、ニコチンアミドアデニンジヌクレオチドリン酸から酵素的に、塩基交換反応によって合成されます。 この反応では、ニコチンアミド基がニコチン酸基に置き換えられます。この反応は、ADP-リボシルシクラーゼなどの酵素によって触媒されます 。 反応は通常、酸性条件(pH 4-5)下、酸性エンドリソソーム区画のルーメン内で起こります .

工業生産方法: 上記で説明した酵素合成法は、実験室で最も一般的な方法です .

準備方法

Synthetic Routes and Reaction Conditions: Nicotinic acid adenine dinucleotide phosphate is synthesized enzymatically from nicotinamide adenine dinucleotide phosphate through a base-exchange reaction. This reaction involves the replacement of the nicotinamide group with a nicotinic acid group, catalyzed by enzymes such as ADP-ribosyl cyclase . The reaction typically occurs under acidic conditions (pH 4-5) within the lumen of acidic endo-lysosomal compartments .

Industrial Production Methods: The enzymatic synthesis method described above is the most common approach used in laboratories .

化学反応の分析

Metabolism and Degradation of NAADP

The metabolism of this compound is not well understood . this compound can be degraded to nicotinic acid adenine dinucleotide (NAAD) by a phosphatase activity . This enzymatic activity is prominent in P10 membrane fractions and weak in P100 membranes and the S100 cytosolic fraction . The this compound 2'-phosphatase activity has a pH optimum between 8 and 9 .

This compound Reactions and Interactions

- Binding Proteins : this compound binds to specific proteins, such as ASPDH, to induce calcium release from intracellular acidic stores . ASPDH binds this compound with a 1:1 stoichiometry and a Kd of 455 nM . JPT2 and LSM12 have also been identified as this compound receptors .

- Two-Pore Channels (TPCs) : this compound regulates the two-pore channel (TPC) family of endolysosomal proteins . These TPCs are involved in calcium mobilization .

This compound Analogues and Inhibitors

Small-molecule inhibitors of this compound-induced Ca2+ release have been synthesized using the nicotinic acid motif . A selective cell-permeant this compound antagonist, Ned-19, has been discovered and is widely used in biological studies .

Methods for Studying this compound

- HPLC : High-performance liquid chromatography (HPLC) is used to separate and identify this compound and its related compounds .

- Mass Spectrometry : Mass spectrometry is used to characterize the products of this compound reactions .

- ITC : Isothermal Titration Calorimetry (ITC) is used to quantify the thermodynamics of this compound-binding to proteins .

科学的研究の応用

Scientific Research Applications

-

Calcium Signaling

- NAADP has been demonstrated to trigger Ca²⁺ release in various cell types, including astrocytes and T-cells. For example, a study showed that this compound application led to a concentration-dependent increase in intracellular Ca²⁺ levels in rat astrocytes, with an effective concentration (EC50) of approximately 7 µM . This Ca²⁺ release is crucial for various physiological functions such as neurotransmitter release and muscle contraction.

-

Role in Immune Response

- Recent research indicates that this compound plays a significant role in modulating immune responses, particularly in T-cells. In a study using a rat model for experimental autoimmune encephalomyelitis (EAE), small-molecule antagonists of this compound were synthesized to investigate their effects on T-cell activation and calcium signaling. These compounds showed promise as potential therapeutic agents for autoimmune diseases .

- Cardiovascular Applications

-

Neurobiology

- In neurobiology, this compound's ability to induce Ca²⁺ release has implications for synaptic plasticity and neurodegenerative diseases. The modulation of intracellular calcium levels by this compound may affect neuronal excitability and synaptic transmission, which are critical for learning and memory processes .

Case Studies

作用機序

ニコチン酸アデニンジヌクレオチドリン酸は、エンドソームやリソソームなどの細胞内オルガネラ上のカルシウムイオンチャネルに結合して開き、その効果を発揮します 。 この結合により、これらのオルガネラから細胞質にカルシウムイオンが放出され、細胞内カルシウムイオン濃度が上昇します 。 このプロセスに関与する分子標的としては、ツーポアチャネルとリアノジンレセプターがあります .

6. 類似化合物の比較

ニコチン酸アデニンジヌクレオチドリン酸は、高い効力と特異的な作用機序により、カルシウムイオン動員性セカンドメッセンジャーの中でもユニークです。類似の化合物には以下のようなものがあります。

イノシトール1,4,5-トリリン酸 (IP3): 同じく、小胞体(ER)を標的とするカルシウムイオン動員性セカンドメッセンジャーです.

環状アデノシン二リン酸リボース (cADPR): カルシウムイオンを動員しますが、異なるレセプターと経路を通じて作用します.

ニコチン酸アデニンジヌクレオチドリン酸は、酸性オルガネラを標的とする能力と、カルシウムイオンチャネルに対する高い親和性によって特徴付けられます .

類似化合物との比較

Nicotinic acid adenine dinucleotide phosphate is unique among calcium ion-mobilizing second messengers due to its high potency and specific mechanism of action. Similar compounds include:

Inositol 1,4,5-trisphosphate (IP3): Another calcium ion-mobilizing second messenger that targets the endoplasmic reticulum.

Cyclic adenosine diphosphoribose (cADPR): A compound that also mobilizes calcium ions but through different receptors and pathways.

Nicotinic acid adenine dinucleotide phosphate is distinguished by its ability to target acidic organelles and its high affinity for calcium ion channels .

生物活性

Nicotinic acid adenine dinucleotide phosphate (NAADP) is recognized as a potent endogenous calcium (Ca²⁺) mobilizing second messenger, playing a crucial role in various physiological processes across different cell types. This article explores the biological activity of this compound, focusing on its mechanisms, targets, and implications in cellular signaling and pathology.

Overview of this compound

This compound is synthesized from nicotinic acid adenine dinucleotide (NAD) through the action of the enzyme CD38. It has been implicated in numerous cellular functions, including fertilization, pancreatic secretion, and T-lymphocyte activation . The unique structure of this compound, particularly the phosphate group at the 2' position, is essential for its biological activity; without this modification, NAD does not exhibit Ca²⁺ mobilizing properties .

This compound primarily acts by stimulating two-pore channels (TPCs), specifically TPC1 and TPC2, located in endo-lysosomal membranes. This stimulation leads to the release of Ca²⁺ from acidic stores within cells . The signaling pathway initiated by this compound is rapid and can occur within seconds following receptor activation, highlighting its role as a second messenger in intracellular signaling cascades .

Key Findings on this compound Signaling

- Calcium Mobilization :

-

Physiological Implications :

- In T lymphocytes, this compound concentration peaks shortly after T cell receptor stimulation, resulting in significant elevations in intracellular Ca²⁺ levels .

- This compound is involved in glutamate-evoked Ca²⁺ rises in hippocampal neurons, underscoring its importance in neurotransmission and synaptic plasticity .

- Pathological Context :

Case Study 1: Role of this compound in Cardiac Protection

A study demonstrated that inhibiting this compound signaling during reperfusion significantly reduced cell death in cardiomyocytes. Transgenic mice lacking TPC1 showed decreased infarct size after ischemia-reoxygenation events, suggesting that targeting this compound pathways may offer therapeutic strategies for heart protection during ischemic events .

Case Study 2: this compound's Role in Cancer Cell Growth

In colorectal cancer cells, this compound was found to stimulate TPC1-mediated Ca²⁺ release, promoting cell growth through activation of ERK and Akt phosphorylation pathways. This highlights the potential of this compound as a target for cancer therapeutics by modulating intracellular calcium dynamics .

Data Table: Summary of this compound Effects on Different Cell Types

特性

CAS番号 |

119299-06-8 |

|---|---|

分子式 |

C21H28N6O18P3+ |

分子量 |

745.4 g/mol |

IUPAC名 |

1-[(2R,3R,4S,5R)-5-[[[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]pyridin-1-ium-3-carboxylic acid |

InChI |

InChI=1S/C21H27N6O18P3/c22-17-12-18(24-7-23-17)27(8-25-12)20-16(44-46(33,34)35)14(29)11(43-20)6-41-48(38,39)45-47(36,37)40-5-10-13(28)15(30)19(42-10)26-3-1-2-9(4-26)21(31)32/h1-4,7-8,10-11,13-16,19-20,28-30H,5-6H2,(H6-,22,23,24,31,32,33,34,35,36,37,38,39)/p+1/t10-,11-,13-,14-,15-,16-,19-,20-/m1/s1 |

InChIキー |

QOTXBMGJKFVZRD-HISDBWNOSA-O |

SMILES |

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O)C(=O)O |

異性体SMILES |

C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O)C(=O)O |

正規SMILES |

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O)C(=O)O |

ピクトグラム |

Irritant |

同義語 |

NAADP NAADPH nicotinate adenine dinucleotide phosphate nicotinic acid adenine dinucleotide phosphate |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。